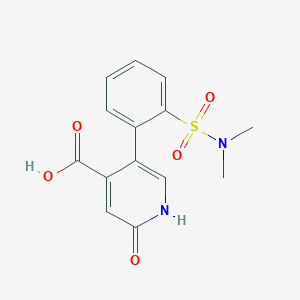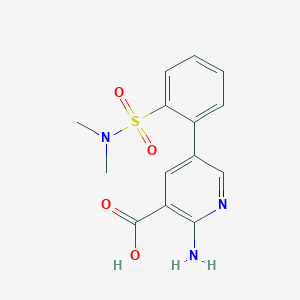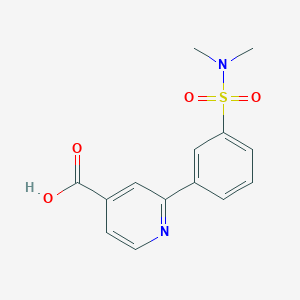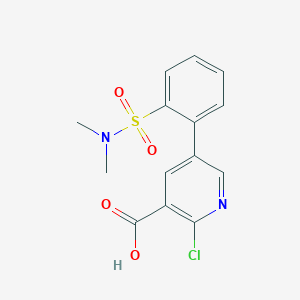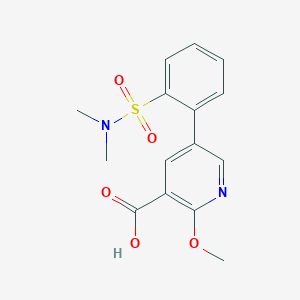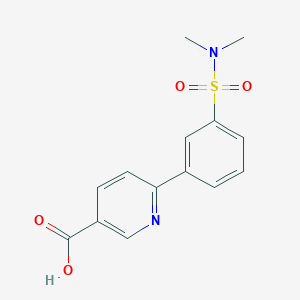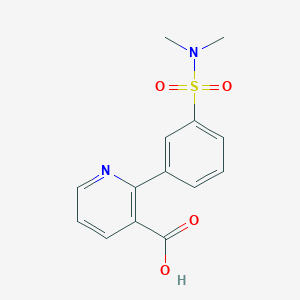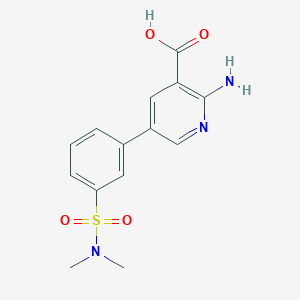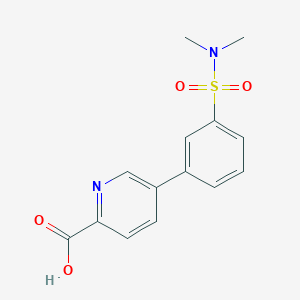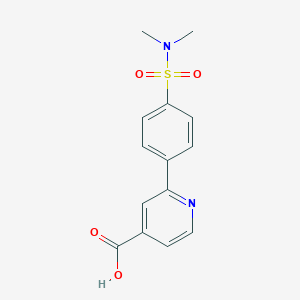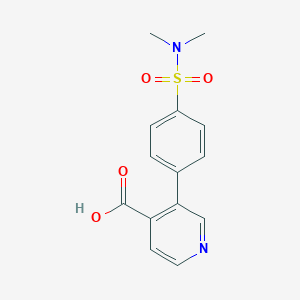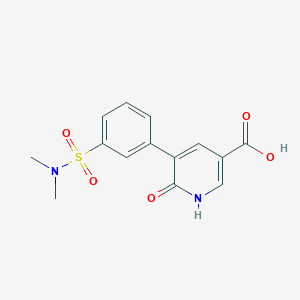
5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid (5-DMSHNA) is an organic compound that has been studied for its potential applications in scientific research. This compound has a variety of properties that make it an attractive option for use in laboratory experiments, including its availability in a 95% pure form and its ability to interact with various biochemical pathways.
科学的研究の応用
5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential applications in scientific research. It has been shown to interact with various biochemical pathways, including the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other substances. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% has been shown to interact with various biochemical pathways. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% have not been extensively studied. However, it has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other substances. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The main advantage of 5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% for laboratory experiments is its availability in a 95% pure form. Additionally, it has been shown to interact with various biochemical pathways, which makes it an attractive option for use in laboratory experiments. However, its biochemical and physiological effects have not been extensively studied, which may limit its use in certain experiments.
将来の方向性
The potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted into its potential use as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be conducted into its potential use in drug metabolism and other biochemical pathways. Finally, further research could be conducted into its potential use in other laboratory experiments.
合成法
5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% was first synthesized in 1969 by the reaction of 3-N,N-Dimethylsulfamoylphenylacetonitrile with 6-Hydroxynicotinic acid. The reaction was conducted in aqueous solution at a pH of 9-10 and a temperature of 60°C. The reaction yielded 5-(3-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95% in a 95% pure form, which is the form most commonly used for laboratory experiments.
特性
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-4-9(6-11)12-7-10(14(18)19)8-15-13(12)17/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMVOCZHOUAIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

